molecular formula C9H5F3O4 B3039475 4-(Trifluoromethoxy)benzoylformic acid CAS No. 1094428-28-0

4-(Trifluoromethoxy)benzoylformic acid

Cat. No.: B3039475
CAS No.: 1094428-28-0
M. Wt: 234.13 g/mol
InChI Key: XJFMJJZJSWBNOC-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)benzoylformic acid is an organic compound with the molecular formula C9H5F3O4 It is characterized by the presence of a trifluoromethoxy group attached to a benzene ring, which is further connected to a benzoylformic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the chlorination of benzaldehyde or a mixture of benzaldehyde and parylene, followed by fluoridation using anhydrous hydrogen fluoride . Another approach involves the use of trifluoromethoxylation reagents, such as XtalFluor-E in combination with trichloroisocyanuric acid or N-fluorobenzenesulfonimide .

Industrial Production Methods

Industrial production methods for 4-(Trifluoromethoxy)benzoylformic acid often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)benzoylformic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

4-(Trifluoromethoxy)benzoylformic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)benzoylformic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and interactions with enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethoxy)benzoylformic acid is unique due to the presence of both the trifluoromethoxy group and the benzoylformic acid moiety, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-oxo-2-[4-(trifluoromethoxy)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O4/c10-9(11,12)16-6-3-1-5(2-4-6)7(13)8(14)15/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFMJJZJSWBNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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